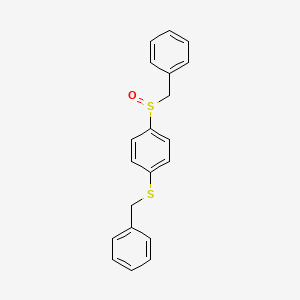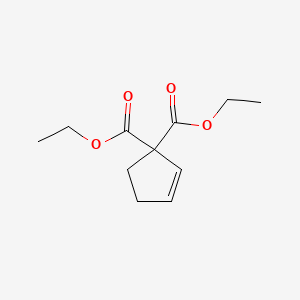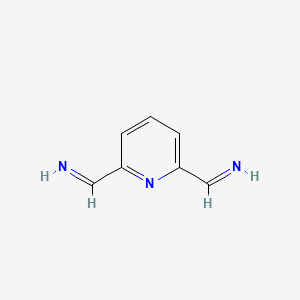
(Pyridine-2,6-diyl)dimethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridine-2,6-diyl)dimethanimine is an organic compound that features a pyridine ring substituted with two methanimine groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Pyridine-2,6-diyl)dimethanimine involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The final step involves the conversion of 2,6-pyridinedimethanol to this compound through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and efficiency, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(Pyridine-2,6-diyl)dimethanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The methanimine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Pyridine-2,6-diyl)dimethanimine is used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest for their biological activities and potential therapeutic applications .
Medicine
Research in medicine explores the use of this compound and its derivatives as potential drugs or drug candidates. Their ability to interact with biological targets makes them promising for developing new treatments .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of (Pyridine-2,6-diyl)dimethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanol: This compound is structurally similar but lacks the methanimine groups.
2,6-Diacetylpyridine: Another similar compound with acetyl groups instead of methanimine groups.
Uniqueness
(Pyridine-2,6-diyl)dimethanimine is unique due to its specific substitution pattern and the presence of methanimine groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for .
Properties
CAS No. |
366457-07-0 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(6-methanimidoylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-5,8-9H |
InChI Key |
SPPJCXLJXKYCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=N)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



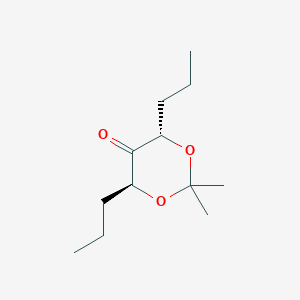
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
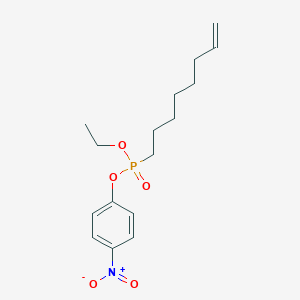
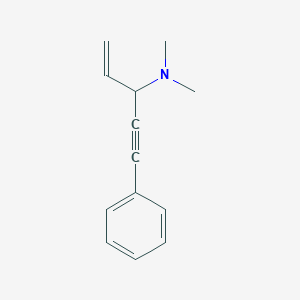
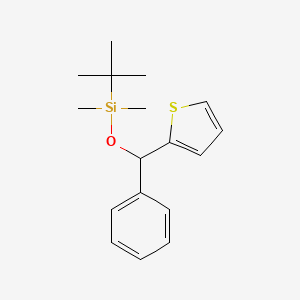
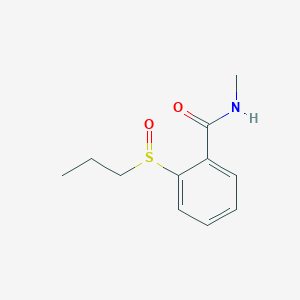
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
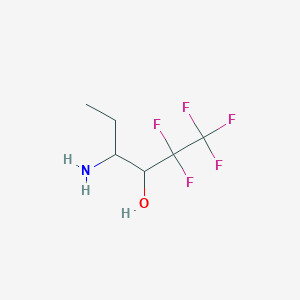
![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
